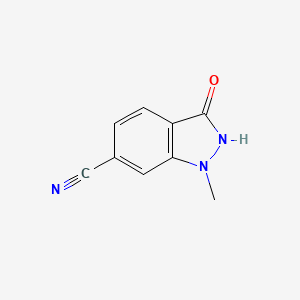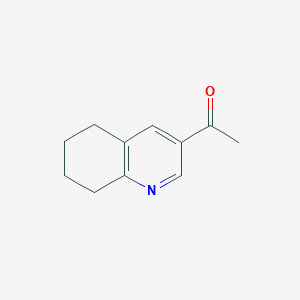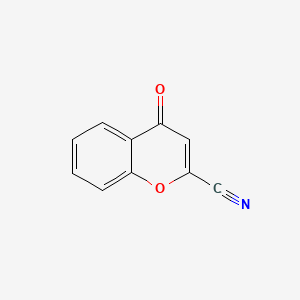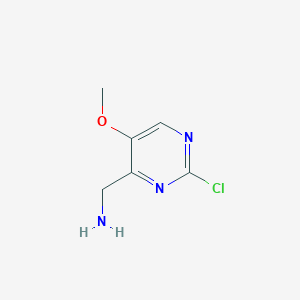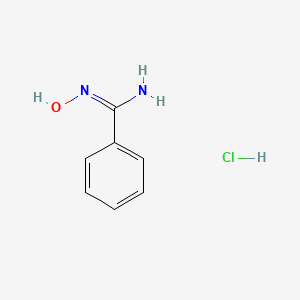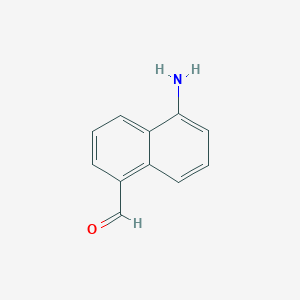
1-Aminonaphthalene-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminonaphthalene-5-carboxaldehyde is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features an amino group at the first position and a formyl group at the fifth position on the naphthalene ring. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-5-carboxaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-5-carboxaldehyde using reducing agents such as tin(II) chloride in hydrochloric acid. Another method includes the direct amination of 1-naphthaldehyde using ammonia or amines under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of nitro derivatives or the use of high-pressure reactors to facilitate the amination process. These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminonaphthalene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under controlled conditions.
Major Products Formed:
Oxidation: 1-Aminonaphthalene-5-carboxylic acid.
Reduction: 1-Aminonaphthalene-5-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Aminonaphthalene-5-carboxaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-aminonaphthalene-5-carboxaldehyde exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the aldehyde group can undergo condensation reactions. These interactions facilitate the compound’s role in chemical synthesis and biological assays.
Comparación Con Compuestos Similares
- 1-Aminonaphthalene-4-carboxaldehyde
- 1-Aminonaphthalene-6-carboxaldehyde
- 1-Aminonaphthalene-7-carboxaldehyde
Comparison: 1-Aminonaphthalene-5-carboxaldehyde is unique due to its specific position of functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for distinct applications in research and industry.
Propiedades
Fórmula molecular |
C11H9NO |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
5-aminonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H,12H2 |
Clave InChI |
QAFJNNLSCDBGSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)




